molecular formula C12H16O2 B14731604 1,3-Dioxane, 2,5-dimethyl-5-phenyl- CAS No. 6248-04-0

1,3-Dioxane, 2,5-dimethyl-5-phenyl-

Cat. No.: B14731604
CAS No.: 6248-04-0
M. Wt: 192.25 g/mol
InChI Key: YMHKDLQYBBBVSW-UHFFFAOYSA-N
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Description

1,3-Dioxane, 2,5-dimethyl-5-phenyl- is an organic compound with the molecular formula C12H16O2. It is a heterocyclic compound containing a six-membered ring with two oxygen atoms at the 1 and 3 positions, and a phenyl group attached to the 5 position. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxane, 2,5-dimethyl-5-phenyl- can be synthesized through the acetalization of carbonyl compounds with 1,3-diols in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . The reaction conditions are mild and can tolerate acid-sensitive groups.

Industrial Production Methods

In industrial settings, the production of 1,3-Dioxane, 2,5-dimethyl-5-phenyl- often involves the continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method ensures high yields and purity of the final product. The use of molecular sieves or orthoesters can also provide effective water removal through chemical reaction or physical sequestration .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 2,5-dimethyl-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: RCOCl, CH3I, SOCl2

Major Products Formed

Scientific Research Applications

1,3-Dioxane, 2,5-dimethyl-5-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxane, 2,5-dimethyl-5-phenyl- involves its ability to form stable cyclic acetals and ketals. These structures provide protection to carbonyl groups during chemical transformations, preventing unwanted reactions. The compound’s stability is attributed to the presence of the phenyl group, which enhances its resistance to hydrolysis and oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxane, 2,5-dimethyl-5-phenyl- is unique due to its enhanced stability and resistance to hydrolysis and oxidation, making it a valuable compound for protecting carbonyl groups in various chemical reactions. The presence of the phenyl group further distinguishes it from other dioxane derivatives .

Properties

CAS No.

6248-04-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2,5-dimethyl-5-phenyl-1,3-dioxane

InChI

InChI=1S/C12H16O2/c1-10-13-8-12(2,9-14-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

YMHKDLQYBBBVSW-UHFFFAOYSA-N

Canonical SMILES

CC1OCC(CO1)(C)C2=CC=CC=C2

Origin of Product

United States

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